1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS number and identifiers
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS number and identifiers
This guide is structured as a technical monograph for drug discovery professionals. It prioritizes the "Why" and "How" of this specific scaffold, moving beyond simple catalog data into actionable chemical intelligence.
The "Strained Ether" Bioisostere for Ortho-Substituted Arenes and Bulky Alkyls
Executive Summary & Chemical Identity
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine represents a class of "saturated bioisosteres" designed to replace metabolically liable or solubility-limiting motifs in drug candidates. Unlike the planar phenyl ring or the highly lipophilic tert-butyl group, this scaffold introduces three-dimensionality (3D) and polarity (via the ether oxygen) while maintaining a precise steric footprint.
It is primarily utilized to "escape from flatland" in late-stage lead optimization, specifically targeting the replacement of ortho-substituted phenyl rings or bulky aliphatic amines .
Core Identifiers
| Property | Data |
| IUPAC Name | 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine |
| CAS Number | 2253640-45-6 (Hydrochloride salt) |
| Common ID | Enamine Code: ENAH30368266 |
| Molecular Formula | C₈H₁₅NO (Free base) |
| Molecular Weight | 141.21 g/mol (Free base) |
| InChI Key | XKIRDQKEEORMID-UHFFFAOYSA-N |
| SMILES | CC1(C2CC1(N)C(C)(C)O2)C (Generic representation of core connectivity) |
Structural Analysis & Bioisosteric Utility
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) core is a contracted bicyclic ether. The specific 1,3,3-trimethyl substitution pattern creates a highly congested, rigid environment that mimics the spatial occupancy of an ortho-substituted benzene ring or a twisted tert-butyl group, but with significantly different physicochemical properties.
The "Escape from Flatland" Vector[1]
-
Solubility Enhancement: The ether oxygen at position 2 acts as a hydrogen bond acceptor (HBA), lowering LogP by ~0.5–1.4 units compared to carbocyclic analogs.
-
Metabolic Stability: The quaternary carbons at positions 1 and 3 block oxidative metabolism (e.g., hydroxylation) often seen at benzylic positions.
-
Vector Geometry: The amine at position 4 (bridgehead) provides a distinct exit vector (180° or 120° depending on the reference plane) relative to the C1 substituent, mimicking para or meta substitution vectors in arenes.
Synthesis Strategy (The Mykhailiuk Protocol)
The synthesis of highly substituted 2-oxabicyclo[2.1.1]hexanes is non-trivial due to ring strain. The industrial standard, developed by Enamine (Mykhailiuk et al.) , utilizes an intramolecular iodocyclization strategy. This route is scalable and avoids the unstable intermediates often found in photochemical [2+2] cycloadditions.
Mechanism of Action[2]
-
Precursor Assembly: A substituted cyclobutyl-methanol derivative is synthesized. For the 1,3,3-trimethyl variant, the precursor is likely a 3-hydroxy-2,2-dimethyl-3-(prop-1-en-2-yl)cyclobutane derivative.
-
Iodocyclization: Treatment with iodine (
) triggers the cyclization of the alcohol onto the alkene. The "endo" oxygen attack forms the strained [2.1.1] ether bridge. -
Functionalization: The resulting alkyl iodide is reduced (radical dehalogenation) or displaced to install the final methyl groups. The amine is typically unveiled from a protected precursor (e.g., Boc-amine) or via Curtius rearrangement of a carboxylic acid.
Step-by-Step Protocol (Generalized for 2-Oxa-BCH)
Note: This protocol is adapted from the general Enamine methodology for 2-oxa-BCH synthesis.
Step 1: Iodocyclization
-
Reagents: Substituted 3-alkenyl-cyclobutanol (1.0 eq), Sodium Bicarbonate (
, 3.0 eq), Iodine ( , 1.2 eq). -
Solvent: Acetonitrile (
) or . -
Procedure:
-
Dissolve the cyclobutanol in solvent at 0°C.
-
Add
followed by portion-wise addition of . -
Stir at room temperature for 2–4 hours (monitor by TLC/LCMS).
-
Quench: Saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extraction: Extract with MTBE; dry over
.
-
Step 2: Radical Reduction (Deiodination)
-
Reagents: Tris(trimethylsilyl)silane (TTMSS) or Tributyltin hydride (
), AIBN (catalytic). -
Procedure: Reflux in toluene to remove the iodine atom, leaving the methyl group (if the iodine was on a primary carbon) or establishing the final scaffold.
Physicochemical Profile
The following data compares the 2-oxa-BCH scaffold to its carbon analog (BCH) and the phenyl ring.
| Property | Phenyl | Bicyclo[2.1.1]hexane | 2-Oxabicyclo[2.1.1]hexane |
| Hybridization | |||
| LogP (Approx) | 2.1 | 2.5 | 1.2 – 1.6 |
| Water Solubility | Low | Low | High |
| Metabolic Liability | High (CYP450) | Low | Very Low |
| H-Bond Capacity | None | None | H-Bond Acceptor (Ether) |
Key Insight: The 1,3,3-trimethyl substitution adds steric bulk without the lipophilicity penalty of a tert-butyl group. The oxygen atom creates a dipole that improves solvation in aqueous media, a critical factor for oral bioavailability.
Handling and Storage
-
Storage: The hydrochloride salt (CAS 2253640-45-6) is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Stability: The [2.1.1] ether bridge is surprisingly robust but can be sensitive to strong Lewis acids which might induce ring-opening. Avoid prolonged exposure to strong acids like
. -
Safety: Treat as a standard organic amine. Irritant to eyes and skin. Use standard PPE.
References
-
Mykhailiuk, P. K., et al. (2023).[1][2][3][4][5][6] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry, 15, 1155–1163.[3][4][6] Link
-
Levterov, V. V., et al. (2024).[1][4][7] "2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes." Angewandte Chemie International Edition, 63(19), e202319831.[1][8] Link
-
Enamine Store. "1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride." Catalog No. ENAH30368266.[9] Link
-
Denisenko, A., et al. (2020).[4] "Water-Soluble Non-Classical Benzene Mimetics." Angewandte Chemie, 59, 7161–7167. Link
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 5. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho -substituted phenyl ring – ScienceOpen [scienceopen.com]
- 6. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | 2253640-45-6 [sigmaaldrich.com]
